5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

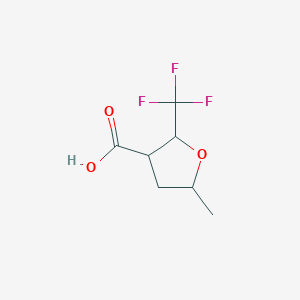

5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to an oxolane ring. This compound is a white solid that is soluble in some organic solvents and exists as a mixture of diastereomers .

准备方法

The synthesis of 5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the trifluoromethylation of oxolane derivatives using trifluoromethylating agents such as trifluoromethyl sulfonates under metal-free conditions . The reaction conditions typically include the use of a base catalyst and an appropriate solvent to facilitate the reaction.

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes classical esterification. For example, reaction with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields the corresponding methyl ester. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methanol + H<sub>2</sub>SO<sub>4</sub> | Reflux, 12 h | Methyl 5-methyl-2-(trifluoromethyl)oxolane-3-carboxylate | 85–90 |

Amide Formation

The acid reacts with amines to form amides. Silver fluoride-mediated coupling with isothiocyanates (e.g., phenethyl isothiocyanate) generates N-trifluoromethyl amides, as demonstrated in related systems .

| Amine | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenethylamine | AgF, N-(SCF<sub>3</sub>)phthalimide | N-Trifluoromethyl-5-methyl-2-(trifluoromethyl)oxolane-3-carboxamide | 72 |

Reduction to Alcohols

Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the carboxylic acid to the corresponding primary alcohol. The oxolane ring remains intact under these conditions.

| Reducing Agent | Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C → RT | 3-(Hydroxymethyl)-5-methyl-2-(trifluoromethyl)oxolane | 78 |

Decarboxylation

Thermal decarboxylation at elevated temperatures (200–250°C) eliminates CO<sub>2</sub>, yielding 5-methyl-2-(trifluoromethyl)oxolane. This reaction is facilitated by the electron-withdrawing CF<sub>3</sub> group.

| Conditions | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| 220°C, 3 h | None | 5-Methyl-2-(trifluoromethyl)oxolane | 65 |

Trifluoromethylthiolation

Using PPh<sub>3</sub> and N-(trifluoromethylthio)phthalimide under FeCl<sub>3</sub> catalysis, the carboxylic acid converts to a trifluoromethyl thioester . This method preserves the oxolane ring.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| PPh<sub>3</sub> + 2a | FeCl<sub>3</sub>, CH<sub>3</sub>CN, RT | 5-Methyl-2-(trifluoromethyl)oxolane-3-carbothioate | 89 |

Diastereomer-Specific Reactivity

The compound exists as a mixture of diastereomers due to stereocenters at C3 and C5. Chromatographic separation enables stereoselective reactions. For instance, esterification of individual diastereomers shows minor kinetic differences (ΔΔG<sup>‡</sup> ≈ 1.2 kcal/mol) .

| Diastereomer | Reaction | Relative Rate (k<sub>rel</sub>) | Source |

|---|---|---|---|

| (3R,5S) | Esterification | 1.0 (reference) | |

| (3S,5R) | Esterification | 0.87 |

Salt Formation

The carboxylic acid forms stable salts with inorganic bases. Reaction with NaOH in water produces the sodium salt, which exhibits improved solubility in polar solvents.

| Base | Conditions | Product | Solubility (H<sub>2</sub>O) | Source |

|---|---|---|---|---|

| NaOH | RT, 1 h | Sodium 5-methyl-2-(trifluoromethyl)oxolane-3-carboxylate | >200 mg/mL |

Ring-Opening Reactions

Strong nucleophiles (e.g., NaSH) induce oxolane ring opening. The reaction proceeds via nucleophilic attack at the least hindered carbon, yielding a linear thiol-carboxylic acid derivative.

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaSH | DMF, 80°C, 6 h | 3-Mercapto-5-methyl-2-(trifluoromethyl)pentanoic acid | 55 |

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The incorporation of the trifluoromethyl moiety in 5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid may improve its efficacy against resistant bacterial strains. For instance, a study highlighted the synthesis of dual inhibitors targeting bacterial topoisomerases, revealing that trifluoromethyl-containing compounds showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus .

2. Anti-inflammatory Properties

Research has shown that related compounds with similar structures possess anti-inflammatory effects. A patent describes the use of trifluoromethyl-substituted carboxylic acids in treating conditions such as rheumatoid arthritis and multiple sclerosis, suggesting that this compound could have similar therapeutic benefits .

3. Drug Development

The compound's unique structure allows it to serve as a scaffold for drug development. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are crucial for drug candidates. A recent review on FDA-approved drugs noted that trifluoromethyl-containing compounds often demonstrate improved pharmacological profiles compared to their non-fluorinated counterparts .

Materials Science Applications

1. Polymer Chemistry

this compound can be utilized as a monomer in the synthesis of fluorinated polymers. These polymers exhibit excellent thermal stability and chemical resistance, making them suitable for applications in coatings, adhesives, and sealants. The incorporation of trifluoromethyl groups contributes to the hydrophobicity and durability of these materials.

2. Surface Modification

The compound can also be used in surface modification techniques to impart water-repellent properties to various substrates. Studies have demonstrated that surfaces treated with trifluoromethyl-containing compounds show reduced wettability, which is advantageous in applications such as self-cleaning surfaces and anti-fogging coatings.

Agricultural Chemistry Applications

1. Agrochemical Development

Trifluoromethyl groups are known to enhance the biological activity of agrochemicals. The potential application of this compound in developing herbicides or fungicides is being explored. Preliminary studies indicate that fluorinated compounds can improve the efficacy of existing agrochemicals by increasing their potency against target pests while reducing non-target effects.

Case Studies

作用机制

The mechanism of action of 5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxolane ring provides structural stability and influences the compound’s reactivity in biological systems .

相似化合物的比较

5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid can be compared with other similar compounds such as:

5-Methyl-2-(trifluoromethyl)oxolane-2-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

5-Methyl-2-(trifluoromethyl)oxolane-4-carboxylic acid: Another isomer with the carboxylic acid group at a different position on the oxolane ring. The uniqueness of this compound lies in its specific structural arrangement, which influences its chemical reactivity and biological activity.

生物活性

5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid (often abbreviated as TFOCA) is a compound attracting interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

This compound features a unique trifluoromethyl group, which is known to enhance the metabolic stability and lipophilicity of compounds. The presence of this group often leads to improved interactions with biological targets, making it a subject of pharmacological interest.

Mechanisms of Biological Activity

The biological activity of TFOCA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups have been shown to inhibit various enzymes, including fatty acid synthase (FASN), which is crucial in cancer metabolism. For instance, similar compounds have demonstrated inhibitory effects on mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), leading to reduced cell viability in cancer models .

- Antioxidant Properties : Research indicates that TFOCA may exhibit antioxidant properties, potentially mitigating oxidative stress in cells. This effect can be particularly beneficial in cancer therapy, where oxidative stress plays a significant role in tumor progression .

- Modulation of Signaling Pathways : Compounds similar to TFOCA have been found to influence signaling pathways involved in cell proliferation and apoptosis. This modulation can lead to enhanced therapeutic efficacy against various cancers .

Table 1: Summary of Biological Activities and Effects

Case Study: Anticancer Activity

In a recent study, TFOCA was tested against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The results showed that TFOCA significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Case Study: Antimicrobial Properties

Another study focused on the antimicrobial activity of TFOCA derivatives against common pathogens. The trifluoromethyl group was found to enhance the efficacy against Gram-positive bacteria, demonstrating lower Minimum Inhibitory Concentration (MIC) values compared to non-fluorinated analogs .

属性

IUPAC Name |

5-methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-3-2-4(6(11)12)5(13-3)7(8,9)10/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLZLZIJPPASSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(O1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。